1-Ethyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide for Researchers
1-Ethyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This bicyclic heterocyclic system, composed of fused benzene and imidazole rings, is present in numerous FDA-approved drugs and serves as a versatile framework for the development of novel therapeutic agents.[2][4] Its significance stems from its physicochemical properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions, which facilitate efficient binding to macromolecular targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]
This guide focuses on a specific derivative, 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride . We will provide an in-depth overview of its chemical identity, physicochemical properties, spectroscopic profile, and potential applications, offering a crucial resource for researchers in drug discovery and chemical biology.
Chemical Identity and Structure
Correctly identifying a compound is the first step in rigorous scientific investigation. The following identifiers and structural details define 1-Ethyl-1H-benzimidazol-5-amine and its dihydrochloride salt.
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IUPAC Name: 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride
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Synonyms: (1-ethylbenzimidazol-5-yl)amine dihydrochloride, 1-Ethyl-5-aminobenzimidazole dihydrochloride
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CAS Number: 1185293-97-3[6]
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Molecular Formula: C₉H₁₁N₃ · 2HCl
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Molecular Weight: 234.13 g/mol
The dihydrochloride salt form is significant. The addition of two equivalents of hydrochloric acid protonates the basic nitrogen atoms—the amine group at the 5-position and the sp² nitrogen in the imidazole ring. This conversion into a salt drastically increases the compound's polarity and, consequently, its aqueous solubility, a critical factor for many biological assays and formulation studies.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to designing experiments, from solubility tests to formulation development. The data for 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride are summarized below.
| Property | Value | Source/Rationale |
| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | The dihydrochloride salt form significantly enhances aqueous solubility. |
| Melting Point | >250 °C (decomposes) | High melting points are characteristic of ionic salts. |
| pKa | Two pKa values are predicted due to two basic centers (imidazole N and 5-amino group). | The exact experimental values are not readily available in the searched literature, but would be crucial for pH-dependent solubility and binding studies. |
Spectroscopic Profile
Spectroscopic data are essential for confirming the identity and purity of a chemical sample. While specific spectra for this exact compound are not publicly available in the searched literature, we can predict the expected signals based on the analysis of closely related benzimidazole structures.[7][8][9][10]
¹H NMR (Proton NMR)
A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:
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Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns (doublets, doublet of doublets).
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Imidazole Proton: A singlet for the C2-H of the imidazole ring (often >8.0 ppm).
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Ethyl Group Protons: A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.
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Amine Protons: A broad signal for the -NH₃⁺ protons, which may exchange with water in the solvent.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum would display distinct signals for each unique carbon atom:
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Aromatic and Imidazole Carbons: Multiple signals in the range of 100-150 ppm.
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Ethyl Group Carbons: Two signals in the aliphatic region, typically below 50 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the parent ion [M+H]⁺ corresponding to the free base (C₉H₁₁N₃) at approximately m/z 162.10.
Infrared (IR) Spectroscopy
Key expected vibrational bands include:
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N-H Stretching: Broad bands in the 2500-3000 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) and imidazolium salts.
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Aromatic C-H Stretching: Signals around 3000-3100 cm⁻¹.
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C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region.
Synthesis and Purification
The synthesis of N-substituted benzimidazoles can be achieved through several established methods. A common and effective approach is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
For 1-Ethyl-1H-benzimidazol-5-amine, a plausible synthetic route would start with the appropriate substituted o-phenylenediamine. The final product would then be converted to its dihydrochloride salt.
Example Synthetic Workflow Protocol
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Step 1: Reductive Ethylation. Start with 4-nitro-1,2-phenylenediamine. Selectively protect one amine, then perform reductive amination with acetaldehyde to introduce the ethyl group at the N1 position.
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Step 2: Imidazole Ring Formation. React the N-ethylated intermediate with formic acid under heating. This cyclizes the diamine to form the benzimidazole ring, yielding 1-ethyl-5-nitro-1H-benzimidazole.
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Step 3: Reduction of Nitro Group. Reduce the nitro group at the 5-position to an amine group using a standard reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). This yields the free base, 1-Ethyl-1H-benzimidazol-5-amine.
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Step 4: Salt Formation. Dissolve the purified free base in a suitable solvent like isopropanol or ether. Add two equivalents of concentrated hydrochloric acid or bubble HCl gas through the solution.
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Step 5: Isolation and Purification. The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under a vacuum. Purity is confirmed by NMR and melting point analysis.
Synthesis and Purification Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the target compound.
Pharmacological Context and Potential Applications
The benzimidazole core is a key feature in drugs targeting a wide range of proteins and pathogens.[1][4] While specific studies on 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride are not prevalent in the searched literature, its structure allows for informed hypotheses about its potential applications based on the activities of analogous compounds.
Potential Research Applications:
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Fragment-Based Drug Discovery (FBDD): The molecule can serve as a valuable fragment or starting point for building more complex and potent inhibitors. The ethyl group provides a vector for synthetic elaboration, while the amine group can be modified to explore structure-activity relationships (SAR).
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Kinase Inhibitor Development: Many benzimidazole derivatives are known to be kinase inhibitors.[5] The N-ethyl and 5-amino groups could be oriented to interact with the hinge region or other key residues within a kinase active site.
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Antiparasitic and Antimicrobial Research: Benzimidazoles famously act as microtubule assembly inhibitors in parasites (e.g., albendazole). This compound could be screened for activity against various pathogens.[11]
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GPCR Ligand Development: The scaffold could be explored for its potential to interact with G-protein coupled receptors, a major class of drug targets.
Based on structurally similar compounds, potential molecular targets could include tubulin, cyclin-dependent kinases, and various signaling pathway components.[1][11] The primary amine at the 5-position is a key functional group that can act as a hydrogen bond donor or be used as a synthetic handle for further derivatization, making this compound a versatile building block in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride.
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General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: Specific toxicity data are not available. However, compounds of this class should be treated as potentially harmful. Avoid inhalation, ingestion, and direct contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.
Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before use.
Conclusion
1-Ethyl-1H-benzimidazol-5-amine dihydrochloride is a functionalized benzimidazole derivative with significant potential for application in drug discovery and chemical biology. Its chemical structure, featuring a reactive amine and an N-alkylated imidazole ring, makes it an attractive scaffold for library synthesis and as a starting point for lead optimization campaigns. The dihydrochloride salt form ensures good aqueous solubility, facilitating its use in biological screening. This guide provides a foundational understanding of its chemical and physical properties, empowering researchers to effectively incorporate this compound into their research and development programs.
References
A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.
Sources
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- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 1-ethyl-1H-benzimidazol-5-amine dihydrochloride [chemdict.com]
- 7. rsc.org [rsc.org]
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